1,1,2-Trichloro(1,2-13C2)ethene

Description

Significance of Stable Isotope Labeling in Mechanistic Studies of Chlorinated Ethenes

Stable isotope labeling is a fundamental technique for unraveling the intricate reaction mechanisms of chlorinated ethenes. In chemical reactions, bonds involving lighter isotopes (like ¹²C) are broken more readily than those with heavier isotopes (like ¹³C). acs.org This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining reactant pool as a reaction proceeds. By measuring these changes, scientists can gain insights into the rate-limiting steps of a reaction and identify the specific bonds being broken.

In the context of chlorinated ethenes, labeling with stable isotopes such as carbon-13 or chlorine-37 helps to differentiate between various degradation pathways. tandfonline.com For instance, the reductive dechlorination of TCE, a common breakdown process, can proceed through different mechanisms depending on the environmental conditions and the microorganisms involved. researchgate.net By using 1,1,2-Trichloro(1,2-13C2)ethene in laboratory experiments, researchers can precisely follow the carbon atoms as TCE is transformed into its daughter products, such as dichloroethene (DCE), vinyl chloride (VC), and ethene. nih.gov This allows for the unambiguous identification of the transformation products and the elucidation of the reaction sequence.

Furthermore, dual-isotope analysis, which involves labeling with two different isotopes (e.g., ¹³C and ³⁷Cl), can provide even more detailed mechanistic information. tandfonline.com The relative fractionation of the two isotopes can help distinguish between different enzymatic processes responsible for the degradation. nih.gov This level of detail is crucial for developing and validating models of contaminant degradation and for designing effective remediation strategies.

Isotopic Enrichment in TCE Degradation Studies

| Initial Compound | Degradation Product | Isotopic Trend Observed | Significance |

| Trichloroethene (TCE) | cis-Dichloroethene (cis-DCE) | Enrichment of ¹³C in remaining TCE | Indicates biodegradation is occurring. acs.orgnih.gov |

| cis-Dichloroethene (cis-DCE) | Vinyl Chloride (VC) | Enrichment of ¹³C in remaining cis-DCE | Confirms the continuation of the degradation pathway. nih.gov |

| Vinyl Chloride (VC) | Ethene (ETH) | Enrichment of ¹³C in remaining VC | Demonstrates complete reductive dechlorination to a non-toxic product. nih.gov |

Rationale for Isotopic Enrichment of Trichloroethene for Environmental and Biological Tracing

The primary reason for using isotopically enriched trichloroethene, such as this compound, in environmental and biological tracing is to track its movement and transformation in complex systems. In large-scale environmental settings like contaminated aquifers, it is often difficult to distinguish between a decrease in contaminant concentration due to degradation versus other physical processes like dilution or sorption. nih.gov

By introducing a known quantity of this compound into a contaminated site, researchers can use it as a tracer. Since the labeled compound has a distinct isotopic signature, it can be easily differentiated from the unlabeled TCE already present. As the labeled TCE undergoes degradation, the resulting daughter products will also be isotopically labeled, allowing for a clear and quantitative assessment of the degradation process in the field. acs.org This approach provides definitive evidence of in-situ bioremediation, which can be challenging to obtain using conventional concentration measurements alone. acs.orgnih.gov

In biological studies, this compound is used to understand the metabolic pathways of TCE within living organisms. By tracing the labeled carbon atoms, scientists can identify the metabolites formed and understand the biochemical reactions involved in its detoxification or bioactivation. This information is critical for assessing the potential for bioaccumulation and for understanding the mechanisms of toxicity.

The use of stable isotope-labeled compounds like this compound has significantly advanced our understanding of the environmental fate of chlorinated solvents. It provides a robust method for verifying and quantifying biodegradation, which is essential for the effective management and remediation of contaminated sites. nih.gov

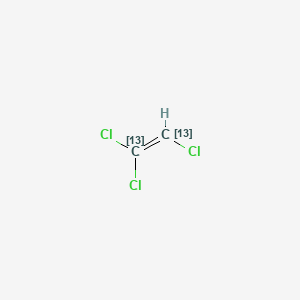

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2-trichloro(1,2-13C2)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXAVWGXDQKEL-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=[13C](Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745967 | |

| Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-00-2 | |

| Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization for Research Applications

Synthetic Methodologies for Site-Specific ¹³C-Labeling of Ethene Derivatives

The synthesis of 1,1,2-Trichloro(1,2-¹³C₂)ethene involves the introduction of two carbon-13 atoms at specific positions within the ethene backbone, which is then subsequently chlorinated. A common strategy for producing chlorinated ethanes involves the reaction of ethylene (B1197577) with chlorine. google.com For instance, 1,1,2-trichloroethane (B165190) can be produced by reacting 1,2-dichloroethane (B1671644) with chlorine, a process that can be enhanced by the addition of ethylene. google.com Another method involves the chlorination of a vinyl chloride monomer. google.com

The generation of isotopically labeled ethylene is a key step. Methods have been developed for the controlled generation of ethylene and its isotopic variants from simple alkene precursors using ruthenium catalysis. nih.govdntb.gov.ua This allows for the synthesis of fully isotopically labeled ethylene, which can then be used in subsequent reactions. nih.govdntb.gov.ua A two-chamber reactor system can be employed for both the synthesis of the labeled ethylene and its immediate consumption in a subsequent chemical transformation, such as a nickel-catalyzed Heck reaction or a ruthenium-mediated enyne metathesis. nih.govdntb.gov.ua

For the specific synthesis of halogenated ethene derivatives, dehalogenation reactions are also utilized. For example, 1,1-dichloro-2,2-difluoroethylene (B1203012) can be prepared through the zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) in methanol. orgsyn.org Similarly, the production of 1,1,2-trichloro-2,2-difluoroethane can be achieved by reacting 1,1-difluoroethylene with a chlorinating agent in the presence of a free radical initiator. epo.org

The following table summarizes synthetic approaches for related chlorinated and isotopically labeled ethene derivatives:

| Product | Reactants | Catalyst/Reagent | Key Features |

| 1,1,2-Trichloroethane | 1,2-Dichloroethane, Chlorine, Ethylene | - | Ethylene enhances the reaction rate. google.com |

| 1,1,2-Trichloroethane | Vinyl chloride monomer | - | Produced by chlorination. google.com |

| Isotopically Labeled Ethylene | Simple alkene precursors | Ruthenium catalyst | Controlled generation of stoichiometric amounts. nih.govdntb.gov.ua |

| 1,1-Dichloro-2,2-difluoroethylene | 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc, Methanol | Dehalogenation reaction. orgsyn.org |

| 1,1,2-Trichloro-2,2-difluoroethane | 1,1-Difluoroethylene, Chlorinating agent | Free radical initiator | Selective production. epo.org |

Analytical Techniques for Isotopic Purity and Positional Enrichment Verification

Following synthesis, it is imperative to verify the isotopic purity and confirm the specific positions of the ¹³C labels within the 1,1,2-Trichloro(1,2-¹³C₂)ethene molecule. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

High-Resolution Mass Spectrometry for Isotope Ratio Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of labeled compounds. rsc.orgescholarship.org Techniques such as liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) can be used to record full scan mass spectra. rsc.org From these spectra, the isotopic ions are extracted and integrated to calculate the isotopic enrichment. rsc.org

Fourier transform-based mass spectrometers, like the Orbitrap, offer high resolving power (often exceeding 100,000), which is crucial for separating m/z peaks of similar mass, a common occurrence with ¹³C-labeled compounds. nih.gov This high resolution allows for the accurate measurement of peptide masses with parts-per-million accuracy and can be used to quantify the incorporation of ¹³C. acs.org Compound-specific isotope analysis (CSIA) coupled with gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is another technique used to determine stable carbon isotope ratios of chlorinated ethenes like trichloroethene. usgs.govmdpi.commdpi.com

The Rayleigh model is often used in conjunction with isotope analysis to describe the relationship between isotope fractionation and changes in contaminant concentration during transformation processes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity and the precise location of the isotopic labels. rsc.org For 1,1,2-trichloroethane, the ¹³C NMR spectrum shows two distinct chemical shifts, indicating two different carbon environments. docbrown.infochemicalbook.com The introduction of ¹³C labels significantly enhances the signal-to-noise ratio in ¹³C NMR. nih.gov

While ¹H NMR provides information about the proton environments in the molecule, ¹³C NMR directly probes the carbon skeleton. docbrown.info In the case of 1,1,2-Trichloro(1,2-¹³C₂)ethene, the coupling between the two adjacent ¹³C nuclei would provide definitive proof of their positions. Techniques like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) are particularly useful for observing ¹³C-¹³C correlations, although they are more practical with isotopically enriched samples. nih.gov The use of deuterated solvents like CDCl₃ is common to avoid interference from solvent protons in ¹H NMR. docbrown.infodocbrown.info

The following table outlines the key analytical techniques and their applications in the characterization of 1,1,2-Trichloro(1,2-¹³C₂)ethene:

| Analytical Technique | Application | Key Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotope Ratio Analysis | Isotopic enrichment, molecular formula confirmation. rsc.orgescholarship.org |

| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Compound-Specific Isotope Analysis | Stable carbon isotope ratios (δ¹³C values). usgs.govmdpi.commdpi.com |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and Isotopic Confirmation | Confirmation of carbon skeleton and position of ¹³C labels. docbrown.infochemicalbook.comnih.gov |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Information on proton environments and their coupling. docbrown.info |

Environmental Fate and Biotransformation Pathways

The environmental fate of 1,1,2-Trichloro(1,2-¹³C₂)ethene is intrinsically linked to the biotransformation pathways of its non-labeled counterpart, trichloroethene (TCE). The isotopic labeling serves as a powerful tool for researchers to trace the movement of carbon atoms through complex degradation cascades, confirming reaction mechanisms and quantifying transformation rates.

Advanced Analytical Methodologies for 1,1,2 Trichloro 1,2 13c2 Ethene Research

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotope Analysis (CSIA)

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly specialized analytical technique used for Compound-Specific Isotope Analysis (CSIA). epa.gov This method allows for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C) in individual volatile organic compounds within a complex mixture. chiron.no The process involves a gas chromatograph (GC) to separate the target compound, 1,1,2-Trichloroethene, from other components in a sample. epa.gov Following separation, the isolated compound is quantitatively converted into a simple gas, typically carbon dioxide (CO₂), through a high-temperature combustion process. epa.gov This CO₂ is then introduced into an isotope ratio mass spectrometer (IRMS), which measures the relative abundance of the different isotopic masses (e.g., mass 45 for ¹³CO₂ and mass 44 for ¹²CO₂).

The use of 1,1,2-Trichloro(1,2-¹³C₂)ethene as a labeled internal standard or in spiking experiments allows for enhanced quantification and the tracing of transformation pathways. In environmental studies, CSIA is a powerful tool for differentiating between contaminant sources and for assessing the extent of biodegradation. tandfonline.comusgs.gov As microorganisms degrade chlorinated ethenes, they often preferentially react with molecules containing the lighter isotope (¹²C), leading to an enrichment of the heavier isotope (¹³C) in the remaining contaminant plume. nih.govcsic.es By measuring the change in the isotopic signature (δ¹³C) of TCE at a contaminated site, researchers can track the progress of natural attenuation and other remediation processes. tandfonline.comusgs.gov

Key findings from research utilizing CSIA for chlorinated ethenes include the determination of isotopic fractionation values (ε), which quantify the isotope effect associated with specific degradation reactions. For instance, studies on the biodegradation of 1,1,2-trichloroethane (B165190) (a related compound) showed significant carbon isotope fractionation (εC = -6.9 ± 0.4‰) during dichloroelimination by Dehalogenimonas-containing cultures. nih.govcsic.es Such data is invaluable for monitoring the in-situ degradation of chlorinated solvents and understanding the underlying biochemical mechanisms. nih.gov

Stable Isotope Probing (SIP) Techniques for Microbial Ecology and Functional Genomics

Stable Isotope Probing (SIP) is a revolutionary approach in microbial ecology that directly links metabolic function to microbial identity within a complex community. nih.govnau.edu The technique involves introducing a substrate, such as 1,1,2-Trichloro(1,2-¹³C₂)ethene, that is heavily enriched with a stable isotope (¹³C) into an environmental sample. wikipedia.org Microorganisms that actively metabolize this labeled substrate will incorporate the ¹³C into their cellular components, such as nucleic acids (DNA and RNA), phospholipids (B1166683), and proteins. wikipedia.orgresearchgate.net These labeled biomarkers become "heavier" than their unlabeled counterparts and can be separated, typically by density gradient ultracentrifugation, allowing for the identification of the active microbes. nih.govnih.gov

DNA-Stable Isotope Probing (DNA-SIP) for Identifying Active Microorganisms

DNA-Stable Isotope Probing (DNA-SIP) is a widely used method to identify the specific microorganisms that assimilate carbon from a labeled substrate into their biomass. nih.govnih.gov When microorganisms utilize 1,1,2-Trichloro(1,2-¹³C₂)ethene as a carbon source, the ¹³C is incorporated into newly synthesized DNA. researchgate.net This incorporation increases the buoyant density of the DNA. wikipedia.org

The experimental workflow involves incubating an environmental sample (e.g., contaminated soil or groundwater) with the ¹³C-labeled ethene. nih.gov After a period of incubation, total DNA is extracted from the community and subjected to isopycnic centrifugation in a cesium chloride (CsCl) or cesium trifluoroacetate (B77799) (CsTFA) gradient. researchgate.netgeomar.denih.gov This process separates the "heavy" ¹³C-labeled DNA from the "light" ¹²C-DNA from inactive or non-utilizing organisms. nih.gov The separated DNA fractions are then analyzed using molecular techniques like 16S rRNA gene sequencing to phylogenetically identify the microorganisms that were actively involved in the degradation of the compound. d-nb.info

RNA-Stable Isotope Probing (RNA-SIP) for Expressed Microbial Activity

RNA-Stable Isotope Probing (RNA-SIP) offers a more dynamic view of microbial activity compared to DNA-SIP. frontiersin.org Since RNA, particularly messenger RNA (mRNA), has a much shorter turnover time than DNA, its labeling reflects more immediate metabolic responses to the presence of a substrate like 1,1,2-Trichloro(1,2-¹³C₂)ethene. nih.gov This makes RNA-SIP an excellent tool for identifying which organisms are not just present, but actively expressing genes related to the degradation process. nih.gov

The methodology is similar to DNA-SIP, involving incubation with the labeled substrate followed by extraction of total RNA and separation via density gradient centrifugation. nih.govprotocols.io Analysis of the ¹³C-labeled RNA, especially 16S rRNA, reveals the identity of the active community members. nih.gov A significant advantage of RNA-SIP is that it can provide access to the transcriptome (the full range of mRNA molecules), offering insights into the specific genes and metabolic pathways being expressed during substrate assimilation. frontiersin.orgnih.gov

Phospholipid Fatty Acid-Stable Isotope Probing (PLFA-SIP) for Biomass Assimilation

Phospholipid Fatty Acid-Stable Isotope Probing (PLFA-SIP) targets the fatty acid components of microbial cell membranes. nih.gov PLFAs are excellent biomarkers because they are essential components of living cells and degrade rapidly upon cell death, thus representing the viable microbial community. nih.gov When microorganisms assimilate carbon from 1,1,2-Trichloro(1,2-¹³C₂)ethene, the ¹³C is integrated into their PLFAs. nih.gov

Following incubation, total lipids are extracted from the sample, and the phospholipids are separated. The fatty acids are then cleaved and converted to fatty acid methyl esters (FAMEs) for analysis by GC-IRMS. nih.gov This analysis identifies which specific PLFAs have become enriched in ¹³C, providing conclusive evidence of contaminant biodegradation and incorporation into biomass. enviro.wikiresearchgate.net While PLFA-SIP provides less specific phylogenetic information than DNA- or RNA-SIP, it offers a quantitative measure of carbon flow into different broad taxonomic groups within the microbial community. nih.govnih.gov

Protein-Stable Isotope Probing (Protein-SIP) for Linking Activity to Taxa and Pathways

Protein-Stable Isotope Probing (Protein-SIP) is a powerful functional approach that identifies the proteins synthesized by microorganisms actively metabolizing a labeled substrate. researchgate.net Since proteins, particularly enzymes, are the direct catalysts of metabolic reactions, Protein-SIP provides a direct link between a metabolic function (e.g., dechlorination) and the organisms producing the relevant enzymes. db-thueringen.de

In a Protein-SIP experiment, after incubation with 1,1,2-Trichloro(1,2-¹³C₂)ethene, total proteins are extracted from the microbial community. These proteins are then separated, often using gel electrophoresis. ¹³C-labeled proteins can be identified and excised, followed by analysis using mass spectrometry-based proteomics. This allows for the identification of the specific proteins and, by searching against protein sequence databases, the organisms that produced them. db-thueringen.de This methodology is highly valuable for discovering novel catabolic enzymes and for understanding the functional roles of different microbial populations in contaminant degradation. researchgate.net

Methodological Advancements and Limitations in SIP Applications

Stable Isotope Probing techniques have significantly advanced our understanding of microbial ecology in contaminated environments. However, they are not without limitations. A primary challenge is the potential for cross-feeding, where some organisms consume ¹³C-labeled byproducts released by the primary degraders, leading to incorrect identification of the primary consumers. nih.gov Furthermore, SIP is generally not suitable for compounds like trichloroethene when they are used solely as terminal electron acceptors in a process called dehalorespiration, because the carbon from the contaminant is not significantly incorporated into biomass. enviro.wikimicrobe.com

Advancements in the field aim to overcome these limitations. For example, combining SIP with other techniques like fluorescence in situ hybridization (FISH) or single-cell sorting can provide higher resolution. researchgate.net Quantitative SIP (qSIP) has been developed to better estimate the growth and substrate assimilation rates of specific microbial taxa. utrgv.edu Moreover, the decreasing cost of high-throughput sequencing has enabled SIP to be coupled with metagenomics and transcriptomics, providing comprehensive insights into the functional potential and expressed activities of microbial communities involved in the degradation of compounds like 1,1,2-Trichloroethene. researchgate.netfrontiersin.org

Table 1: Comparison of Stable Isotope Probing (SIP) Techniques

| Technique | Biomarker Targeted | Primary Information Gained | Advantages | Limitations |

|---|---|---|---|---|

| DNA-SIP | DNA | Phylogenetic identity of organisms that have grown/replicated. nih.gov | Provides a strong link between function and phylogeny; DNA is relatively stable. nih.gov | Requires cell division; long incubation times may lead to cross-feeding; detects potential, not necessarily active function. nih.gov |

| RNA-SIP | RNA (rRNA, mRNA) | Phylogenetic identity of metabolically active organisms. nih.gov | Reflects current metabolic activity due to rapid RNA turnover; can access transcriptome for functional gene analysis. frontiersin.orgnih.gov | RNA is less stable and harder to extract; rRNA labeling may not always correlate with growth. d-nb.info |

| PLFA-SIP | Phospholipid Fatty Acids | Carbon flow into biomass of broad microbial groups. nih.gov | Directly quantifies assimilation into biomass; represents viable community. nih.gov | Provides limited taxonomic resolution (broad groups only). nih.gov |

| Protein-SIP | Proteins | Directly links metabolic function (enzymes) to specific organisms and pathways. db-thueringen.de | Most direct indicator of metabolic function; can identify specific enzymes involved. nih.gov | Technically complex; protein databases may be incomplete; protein expression can be transient. nih.govresearchgate.net |

Sample Preparation and Preservation for Isotopic Analysis

The accurate isotopic analysis of 1,1,2-Trichloro(1,2-¹³C₂)ethene, a stable isotope-labeled form of the common groundwater contaminant 1,1,2-Trichloroethene (TCE), is critically dependent on meticulous sample preparation and preservation. These steps are essential to maintain the isotopic integrity of the compound from the point of collection to the moment of analysis. The methodologies employed are designed to prevent any alteration of the isotopic signature, which could arise from physical, chemical, or biological processes.

Sample Collection and Handling

The initial step in the analytical process involves the careful collection of samples, typically from groundwater or soil matrices. For aqueous samples, standard practice involves the use of volatile organic analyte (VOA) vials. epa.gov These glass vials are filled to capacity to ensure no headspace remains, which minimizes the potential for volatilization and subsequent isotopic fractionation. epa.govalsenvironmental.co.uk It is crucial that all materials coming into contact with the sample, including glassware and solvents, are demonstrated to be free from interferences that could affect the analysis. epa.gov

For soil and sediment samples, specialized collection procedures are also necessary to prevent the loss of volatile compounds. These samples are often collected using methods that minimize disturbance and exposure to the atmosphere.

Preservation Techniques

To prevent microbial degradation and other chemical reactions that can alter the isotopic composition of 1,1,2-Trichloro(1,2-¹³C₂)ethene, immediate preservation of the samples is paramount. The most common method for preserving aqueous samples is acidification. epa.govalsenvironmental.co.ukusgs.gov The addition of a preservative such as hydrochloric acid (HCl) to lower the sample pH to less than 2 is a widely accepted practice. alsenvironmental.co.ukusgs.gov This acidic environment inhibits microbial activity, thereby preserving the original isotopic ratios of the target compound. usgs.gov For soil samples, solid preservatives like sodium bisulfate may be used. epa.gov

Following collection and the addition of preservatives, samples must be stored under specific conditions to maintain their integrity.

Storage and Transport

Proper storage and transport conditions are the final critical components of sample preservation. Samples are typically chilled immediately after collection and maintained at a temperature of approximately 4°C (±2°C). usgs.govnsw.gov.au This refrigeration further slows down any potential biological or chemical degradation processes. During transport to the analytical laboratory, samples are kept in sealed ice chests to maintain this low temperature. usgs.gov

The holding time, which is the maximum time that can elapse between sample collection and analysis, is also a critical factor. For aqueous samples intended for volatile organic compound analysis, a typical holding time is 14 days when properly preserved and stored. alsenvironmental.co.ukepa.gov For air/vapor samples collected on sorbent tubes, holding times can be extended up to 24 weeks if the samples are frozen at -10°C. clu-in.org Adherence to these holding times is essential to ensure the reliability of the isotopic data.

The following table summarizes the key parameters for sample preparation and preservation for the isotopic analysis of 1,1,2-Trichloro(1,2-¹³C₂)ethene.

| Parameter | Aqueous Samples | Soil/Solid Samples | Air/Vapor Samples |

| Collection Container | 40-mL VOA vials, filled to zero headspace epa.govalsenvironmental.co.uk | Glass vials with minimal headspace | Sorbent tubes (e.g., Carboxen 1016) clu-in.org |

| Preservation | Acidification with HCl to pH < 2 alsenvironmental.co.ukusgs.gov | Addition of sodium bisulfate epa.gov | Not applicable |

| Storage Temperature | 4°C ± 2°C usgs.govnsw.gov.au | 4°C ± 2°C | 4°C (short-term), -10°C (long-term) clu-in.org |

| Holding Time | 14 days alsenvironmental.co.ukepa.gov | Varies by method | Up to 24 weeks (frozen) clu-in.org |

Research Findings on Preservation

Studies have been conducted to evaluate the effectiveness of different preservation methods on the analysis of volatile organic compounds, including trichloroethene. For instance, a study by the U.S. Geological Survey (USGS) compared the concentrations of VOCs in unpreserved and preserved groundwater samples. The preserved samples were treated with hydrochloric acid to achieve a pH of 2. usgs.gov Both sets of samples were chilled to 4°C immediately after collection. usgs.gov Such research underscores the importance of acidification in preventing the degradation of chlorinated solvents.

The analytical methods themselves, such as gas chromatography/mass spectrometry (GC/MS), have specific requirements for sample introduction that are influenced by the preparation and preservation techniques used. epa.gov For example, any chemical preservatives added to the field samples must also be added to the calibration standards and quality control samples to ensure consistency and accuracy in the analytical results. epa.gov

The table below presents a summary of research findings related to the stability of trichloroethene under different preservation conditions.

| Study Focus | Key Finding | Reference |

| Comparison of preserved vs. unpreserved groundwater samples | Acidification to pH 2 is an effective method for preserving volatile organic compounds, including trichloroethene. usgs.gov | USGS |

| Standardized analytical methods | Chemical preservatives used in sample preservation must be accounted for in the entire analytical process, including calibration. epa.gov | SW-846 Method 5021A |

| Holding time studies | Properly preserved and refrigerated aqueous samples for VOC analysis are stable for up to 14 days. alsenvironmental.co.ukepa.gov | US EPA Methods |

| Air sample stability | Sorbent tubes for air sampling can be stored for extended periods if frozen, preserving the integrity of the collected VOCs. clu-in.org | CLU-IN |

By strictly adhering to these established protocols for sample preparation and preservation, researchers can ensure that the isotopic data obtained for 1,1,2-Trichloro(1,2-¹³C₂)ethene accurately reflects its composition at the time of sampling, which is fundamental for its use in environmental forensics, source tracking, and degradation pathway studies.

Applications in Bioremediation and Environmental Engineering

Assessment of In Situ Bioremediation Effectiveness Using Labeled Tracers

The introduction of ¹³C-labeled TCE into contaminated subsurface environments enables precise monitoring of its degradation and the formation of daughter products. This approach provides definitive evidence of in situ bioremediation processes, helping to quantify degradation rates and identify the operative biological pathways.

Enhanced reductive dechlorination is a widely applied bioremediation strategy for chlorinated ethenes like TCE. frtr.gov This process involves stimulating indigenous or introduced microorganisms to sequentially replace chlorine atoms with hydrogen atoms under anaerobic conditions. clu-in.org The use of 1,1,2-Trichloro(1,2-¹³C₂)ethene allows researchers and practitioners to track the transformation of TCE into its daughter products, such as cis-1,2-dichloroethene (cis-DCE), vinyl chloride (VC), and finally to the non-toxic end product, ethene. clu-in.orgberkeley.edu

By analyzing the isotopic composition of these breakdown products, it is possible to confirm that they originate from the labeled TCE and to quantify the extent of dechlorination. berkeley.edu This is particularly important in complex sites where multiple sources of contamination may be present. The persistence of favorable biogeochemical conditions for reductive dechlorination has been observed for years after active biostimulation, indicating the long-term efficacy of this approach. clu-in.org

Table 1: Isotopic Analysis of Reductive Dechlorination Products from ¹³C-Labeled TCE

| Compound | Isotopic Signature (δ¹³C) | Implication |

| 1,1,2-Trichloro(1,2-¹³C₂)ethene | Enriched | Starting material for tracing |

| ¹³C-cis-1,2-Dichloroethene | Enriched | Direct product of TCE dechlorination |

| ¹³C-Vinyl Chloride | Enriched | Product of cis-DCE dechlorination |

| ¹³C-Ethene | Enriched | Final non-toxic product of complete dechlorination |

This table is illustrative and shows the expected pattern of ¹³C enrichment in the degradation products of labeled TCE.

A significant challenge in the bioremediation of TCE is the potential accumulation of the toxic daughter product, vinyl chloride, under anaerobic conditions. mdpi.com Sequential anaerobic/aerobic treatment strategies have been developed to address this issue. mdpi.comnjit.edu In this approach, the initial anaerobic phase promotes the reductive dechlorination of TCE to less chlorinated ethenes. researchgate.net A subsequent aerobic phase is then initiated to facilitate the co-metabolic oxidation of the remaining daughter products, including VC and cis-DCE, to non-toxic compounds like carbon dioxide. njit.edunih.gov

The use of 1,1,2-Trichloro(1,2-¹³C₂)ethene in such systems is crucial for verifying the complete degradation of the contaminant and its intermediates through both phases of the treatment. By tracking the ¹³C label, it is possible to demonstrate the transformation of the initial TCE through the anaerobic dechlorination steps and its subsequent mineralization in the aerobic stage. njit.edu

Evaluation of Natural Attenuation Processes in Contaminated Aquifers

Monitored natural attenuation (MNA) is a remediation approach that relies on naturally occurring processes to reduce the mass, toxicity, and mobility of contaminants in soil and groundwater. itrcweb.org To validate that natural attenuation is effectively occurring, it is essential to demonstrate that contaminant concentrations are decreasing due to destructive processes, such as biodegradation, rather than non-destructive mechanisms like dilution or sorption. texas.gov

Introducing 1,1,2-Trichloro(1,2-¹³C₂)ethene into a contaminated aquifer allows for a direct assessment of in-situ degradation rates attributable to natural processes. By monitoring the appearance of ¹³C-labeled daughter products, such as cis-DCE and VC, and a corresponding decrease in the parent ¹³C-TCE, a definitive line of evidence for the occurrence of reductive dechlorination is established. usgs.gov This approach helps to overcome the ambiguities that can arise from relying solely on concentration changes of unlabeled compounds, which can be influenced by hydrogeological factors. epa.gov

Field-Scale Demonstrations and Case Studies Employing Isotopic Tracers

The application of isotopically labeled tracers has moved beyond laboratory and microcosm studies to full-scale field demonstrations. These studies provide invaluable data on the performance of bioremediation technologies under real-world, heterogeneous subsurface conditions. The use of compounds like 1,1,2-Trichloro(1,2-¹³C₂)ethene in field-scale tests has been instrumental in validating the effectiveness of enhanced bioremediation strategies. uab.cat

In such demonstrations, the labeled TCE is injected into a specific zone of a contaminated aquifer, and its fate and transport are monitored over time through a network of monitoring wells. The data collected allows for the calculation of in-situ degradation rates, provides evidence for the specific biodegradation pathways occurring, and helps to optimize the delivery of amendments for enhanced bioremediation. uab.cat The success of these field tests has demonstrated that enhanced reductive dechlorination can lead to the complete detoxification of chlorinated ethenes to ethene. uab.cat

Theoretical and Computational Research on 1,1,2 Trichloro 1,2 13c2 Ethene

Kinetic Isotope Effect (KIE) Modeling for Elucidating Reaction Mechanisms

Kinetic Isotope Effect (KIE) modeling is a sophisticated technique used to determine the step-by-step mechanism of a chemical reaction. The KIE is a measure of the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. In the case of 1,1,2-Trichloro(1,2-¹³C₂)ethene, the reaction rate is compared to that of the normal, unlabeled 1,1,2-trichloroethene (containing ¹²C).

The underlying principle of KIE is that chemical bonds involving heavier isotopes have lower vibrational energies (zero-point energies) and are therefore stronger and more difficult to break. If a carbon-chlorine (C-Cl) or carbon-hydrogen (C-H) bond is broken or formed in the slowest, rate-determining step of the reaction, the reaction will proceed more slowly for the ¹³C-labeled molecule than for the ¹²C molecule. This results in a "normal" KIE (k¹²/k¹³ > 1). If the bond is not involved in the rate-determining step, the KIE will be close to 1.

By measuring the KIE for the degradation of TCE, researchers can gain powerful insights into the transition state of the reaction. mdpi.com For instance, a significant carbon isotope effect points to the cleavage of a carbon-containing bond as the key mechanistic step. Dual-isotope analysis, which simultaneously measures the fractionation of two different elements (e.g., carbon and chlorine), provides even more detailed mechanistic information. nih.govnih.gov The relationship between the carbon and chlorine isotope enrichment factors (Λ ≈ εC/εCl) can act as a signature for a specific reaction pathway, such as reductive dechlorination versus oxidation. nih.gov

Studies on TCE degradation have shown that different pathways exhibit distinct isotope effects. mdpi.com For example, aerobic oxidation often shows a smaller KIE than anaerobic reductive dechlorination, because the initial attack by oxygenase enzymes on the C=C double bond is only partially rate-limiting. In contrast, the breaking of a C-Cl bond in anaerobic reduction is a more isotopically-sensitive step.

The table below summarizes theoretical KIE values that could be expected for different degradation mechanisms of trichloroethene, which could be validated using 1,1,2-Trichloro(1,2-¹³C₂)ethene.

| Degradation Pathway | Key Mechanistic Step | Expected Carbon KIE (k¹²/k¹³) | Implication |

| Reductive Dichloroelimination | Simultaneous C-Cl bond cleavage | 1.02 - 1.05 | Significant bond breaking at both carbon atoms in the transition state. |

| Oxidation (e.g., by permanganate) | Attack on the C=C double bond | 1.01 - 1.03 | The C=C bond is weakened, leading to moderate fractionation. mdpi.com |

| Abiotic Reduction (by Zero-Valent Iron) | Electron transfer followed by C-Cl cleavage | 1.03 - 1.06 | Strong evidence for C-Cl bond cleavage being the rate-limiting step. nih.gov |

This interactive table outlines the expected Kinetic Isotope Effect (KIE) values for major TCE degradation pathways. Comparing experimental KIEs from studies with 1,1,2-Trichloro(1,2-¹³C₂)ethene to these values helps identify the dominant reaction mechanism.

Computational Chemistry Approaches for Predicting Isotope Fractionation and Reactivity

Computational chemistry provides a powerful theoretical framework for understanding and predicting the behavior of isotopically labeled molecules like 1,1,2-Trichloro(1,2-¹³C₂)ethene. Using methods rooted in quantum mechanics, such as Density Functional Theory (DFT), scientists can build detailed computer models of the molecule and simulate its reactions.

A primary application of these computational approaches is the prediction of kinetic isotope effects. By calculating the vibrational frequencies of both the reactant molecule (in its ground state) and the transition state structure for a proposed reaction mechanism, chemists can determine the zero-point energies for both the light (¹²C) and heavy (¹³C₂) isotopologues. The difference in these energies is the main determinant of the KIE. These theoretically calculated KIEs can then be compared with experimental results to either support or refute a proposed reaction mechanism. This synergy between computation and experiment is a cornerstone of modern mechanistic chemistry.

For instance, theoretical calculations have been used to suggest that the dichloroelimination of similar chlorinated compounds proceeds via a concerted reaction where two C-Cl bonds break simultaneously. csic.es Computational models can also help interpret complex experimental data, such as dual-isotope plots (e.g., δ¹³C vs. δ³⁷Cl). By modeling different pathways, researchers can generate theoretical dual-isotope slopes (Λ) that can be matched to experimental data to identify the most plausible degradation pathway in field or laboratory settings. nih.gov

Furthermore, computational chemistry can predict other aspects of reactivity beyond isotope effects. It can be used to calculate molecular properties such as bond strengths, electron distribution, and the energies of different potential intermediates and products, providing a complete energy profile of the reaction landscape. This information is crucial for understanding why certain degradation pathways are favored over others under specific environmental conditions.

The following table summarizes how different computational methods are applied to study isotopically labeled compounds.

| Computational Method | Predicted Property | Application to 1,1,2-Trichloro(1,2-¹³C₂)ethene |

| Density Functional Theory (DFT) | Vibrational Frequencies, Transition State Geometries | Calculation of zero-point energies to predict Kinetic Isotope Effects (KIEs) for various degradation pathways. |

| Ab Initio Methods | Reaction Energy Profiles | Determination of the activation barriers and thermodynamics for competing reaction mechanisms (e.g., reduction vs. oxidation). |

| Molecular Dynamics (MD) | Solvation and Transport Properties | Simulation of the molecule's interaction with water and its movement through porous media to predict environmental fate. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bond Properties | Analysis of the electronic structure of C-H and C-Cl bonds to assess their relative susceptibility to cleavage. |

This interactive table details the computational chemistry techniques used to investigate the properties and reactivity of isotopically labeled compounds like 1,1,2-Trichloro(1,2-¹³C₂)ethene.

Future Directions and Interdisciplinary Research

Integration of Isotope Tracing with Multi-Omics Technologies (e.g., Metagenomics, Metatranscriptomics, Metaproteomics)

The integration of Stable Isotope Probing (SIP) with multi-omics technologies represents a powerful frontier for understanding the metabolic pathways and functional roles of microorganisms involved in the degradation of contaminants like 1,1,2-Trichloroethene (TCE). By using ¹³C-labeled compounds such as 1,1,2-Trichloro(1,2-¹³C₂)ethene, researchers can trace the incorporation of carbon into the biomass and metabolic products of active microbial communities. nih.govmicrobe.com This approach moves beyond identifying which microbes are present to revealing which are actively metabolizing a specific substrate. nih.govnih.gov

DNA-SIP coupled with shotgun metagenomics, for instance, allows for the quantification of isotopic enrichment on a per-genome basis, directly linking metabolic activity with the genomic potential of specific microorganisms. nih.govnih.gov This is a significant step up from traditional methods that often rely on 16S rRNA gene sequences, where connecting the sequence to a specific genome can be challenging. nih.govnih.gov This integrated approach helps answer the fundamental questions of "who is eating what?" and "who is active?" within a complex microbiome. nih.govnih.gov

Similarly, combining ¹³C labeling with metabolomics, particularly using high-resolution mass spectrometry (LC-MS), enables the tracking of labeled carbon through metabolic networks. nih.govacs.org This can reveal the downstream products of 1,1,2-TCE degradation and provide insights into the metabolic state of the involved organisms. The use of fully ¹³C-labeled metabolomes serves as an internal standard, improving compound annotation and relative quantification in untargeted metabolomics research. acs.org The combination of these technologies provides a more holistic view of microbial processes, from genetic potential (metagenomics) to gene expression (metatranscriptomics) and protein synthesis (metaproteomics), all linked to the specific function of degrading a labeled contaminant.

Table 1: Integration of 1,1,2-Trichloro(1,2-¹³C₂)ethene with Multi-Omics

| Omics Technology | Application with ¹³C₂-TCE | Key Insights Gained |

|---|---|---|

| Metagenomics (DNA-SIP) | Identifies microorganisms that incorporate carbon from ¹³C₂-TCE into their DNA. nih.govnih.gov | Links specific microbial taxa to the degradation activity; reveals the genomic potential for biodegradation. nih.gov |

| Metatranscriptomics (RNA-SIP) | Determines which genes related to degradation pathways are actively being transcribed by the community in the presence of ¹³C₂-TCE. | Provides a snapshot of the functional response of the microbial community to the contaminant. |

| Metaproteomics (Protein-SIP) | Identifies the specific enzymes and proteins being produced by organisms that are actively degrading ¹³C₂-TCE. | Confirms the expression of degradation enzymes and links them to specific organisms. |

| Metabolomics | Traces the flow of ¹³C atoms from ¹³C₂-TCE into various intracellular and extracellular metabolites. nih.gov | Elucidates degradation pathways and identifies novel breakdown products; assesses the metabolic state of the cell. nih.gov |

Development of Novel High-Resolution Analytical Techniques for Isotopic Analysis

Advances in analytical instrumentation are crucial for enhancing the precision and scope of stable isotope tracing studies. High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS, is becoming indispensable. nih.govacs.org These technologies provide high mass accuracy, which is critical for distinguishing between the numerous isotopologues that arise when a ¹³C-labeled substrate is metabolized. nih.gov This capability helps to correctly identify metabolites and avoid misinterpretation of overlapping mass-to-charge ratio (m/z) peaks, especially in complex biological matrices like lipids. nih.gov

The coupling of liquid chromatography (LC) with both isotope ratio mass spectrometry (IRMS) and HRMS is an innovative technique that allows for the simultaneous collection of compound-specific isotope ratios and detailed structural information. wiley.com Traditionally, the process of measuring isotopic composition involves converting the analyte to a simple gas like CO₂, which results in the loss of structural detail. wiley.com This novel hyphenated approach overcomes that limitation, providing a more complete picture of transformation processes. wiley.com

In the realm of nuclear magnetic resonance (NMR) spectroscopy, techniques are being developed for more efficient collection and analysis of ¹³C data. nih.govscienceopen.com While isotopic labeling enhances the ¹³C NMR signal, specialized probes and workflows are being created to analyze samples at natural abundance and to obtain direct ¹³C-¹³C spectroscopic correlations in labeled samples. nih.gov High-resolution ¹H-[¹³C] NMR, for example, can be used on extracts to quantify metabolic fluxes with great detail, accounting for subtle isotope effects on chemical shifts. acs.org

Table 2: Advanced Analytical Techniques for ¹³C Isotopic Analysis

| Technique | Principle | Advantage for ¹³C₂-TCE Studies |

|---|---|---|

| LC-IRMS-HRMS | Combines liquid chromatography with parallel isotope ratio mass spectrometry and high-resolution mass spectrometry. wiley.com | Provides simultaneous compound-specific isotope ratios, structural information, and accurate mass, enabling confident identification of transformation products. wiley.com |

| FT-ICR MS / Orbitrap MS | Employs strong magnetic fields or an Orbitrap mass analyzer to achieve very high mass resolution and accuracy. nih.gov | Accurately distinguishes between numerous ¹³C-isotopologues and other molecules with similar masses in complex mixtures. nih.govnih.gov |

| High-Resolution ¹H-[¹³C] NMR | Detects the ¹H NMR signal from protons attached to a ¹³C nucleus, allowing for quantification of ¹³C label accumulation. acs.org | Provides detailed information on metabolic fluxes and positional isotope enrichment within a molecule. acs.org |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of metabolites by collecting mass spectra across a tissue surface. nih.gov | When combined with ¹³C labeling, it can visualize the in-situ metabolic flux and localization of ¹³C₂-TCE and its metabolites within biological tissues. nih.gov |

Expansion of 1,1,2-Trichloro(1,2-13C2)ethene as a Probe for Complex Environmental and Biological Systems

The use of 1,1,2-Trichloro(1,2-¹³C₂)ethene as a probe is set to expand beyond simply confirming biodegradation. It can serve as a powerful tool to investigate the intricate interactions within complex systems. In environmental science, labeled TCE can be used to quantify the in-situ transformation rates of chlorinated ethenes in contaminated aquifers. epa.gov By combining compound-specific isotope analysis (CSIA) with other data like groundwater dating, researchers can calculate degradation half-lives and better understand the capacity for natural attenuation at a given site. epa.gov Isotopic analysis of degradation products like cis-1,2-dichloroethene and vinyl chloride can provide conclusive evidence of biodegradation even when concentration profiles are ambiguous due to complex hydrogeology or ongoing contamination sources. nih.gov

In biological systems, ¹³C-labeled compounds are used to trace metabolic pathways and quantify fluxes. nih.gov For example, ¹³C-labeled glucose and glutamine are used to study the unique metabolism of cancer cells. nih.gov Similarly, 1,1,2-Trichloro(1,2-¹³C₂)ethene can be used to probe the specific metabolic responses of organisms or cell cultures to toxicant exposure. This can help elucidate detoxification mechanisms and the downstream metabolic fate of the contaminant. For instance, studies have identified metabolites like 2,2-bis(p-chlorophenyl)acetic acid from the breakdown of similar chlorinated compounds. nih.gov

The application of ¹³C₂-TCE in designed microbiomes or co-cultures allows for controlled studies to understand the roles and interactions of specific microbes. nih.govnih.gov For example, a co-culture of Desulfitobacterium and Dehalococcoides mccartyi has been shown to completely dechlorinate 1,1,2-TCA to the non-toxic end-product ethene. nih.gov Using a labeled compound in such a system would precisely track the flow of carbon and the efficiency of the detoxification process.

Standardization of Isotopic Methods and Data Interpretation in Environmental Studies

For stable isotope analysis to become a routine and reliable tool in environmental science, standardization of both laboratory methods and data interpretation is essential. nih.goviaea.org The development of standardized frameworks for quantitative stable isotope probing (qSIP) is a critical step. nih.gov This includes establishing best practices for sample processing, the use of internal standards to improve estimates of isotopic enrichment, and robust statistical models for identifying active taxa. nih.govnih.gov The use of synthetic DNA internal standards, for example, can help measure absolute genome abundances and detect anomalies in sample handling. nih.gov

The interpretation of isotope data also requires a standardized approach. The Rayleigh model is often used to quantify the extent of biodegradation based on the isotopic enrichment of the remaining contaminant pool. nih.govnih.gov However, the isotopic enrichment factors (ε) used in these models can vary. Research has shown that enrichment factors for a compound like vinyl chloride may be different when it is an intermediate in a degradation chain compared to when it is the initial substrate. nih.gov This highlights the need for more comprehensive databases of enrichment factors under various conditions and a consensus on how to apply them.

International bodies and research collaborations play a role in developing standardized methodologies and facilitating inter-laboratory comparison experiments to ensure data quality and comparability across different studies. iaea.org Efforts to create user-friendly software packages and public data repositories, such as the development of the SIPmg R package or workflows in KBase, are making these complex analyses more accessible and transparent to the broader scientific community. nih.govyoutube.com This move toward standardization will strengthen the foundation of DNA-SIP and other isotopic methods as accurate tools for measuring in-situ microbial activity and biogeochemical fluxes. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,1,2-Trichloro(1,2-13C2)ethene?

Answer: The synthesis of this compound typically involves isotopic labeling via chlorination of ¹³C-enriched ethylene. A validated approach includes:

- Chlorination : Reacting ¹³C-labeled ethylene with chlorine gas under controlled temperature (40–60°C) and catalytic conditions (e.g., FeCl₃) to introduce chlorine atoms at the 1,1,2 positions .

- Purification : Fractional distillation or preparative gas chromatography (GC) to isolate the labeled compound from byproducts like 1,1,1-trichloroethane .

- Characterization :

Q. Which analytical techniques are optimal for detecting this compound in environmental matrices?

Answer: Environmental detection requires high sensitivity due to low regulatory thresholds (e.g., EPA’s 5 ppb limit for chlorinated ethenes). Recommended methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD) for trace-level quantification. Detection limits as low as 0.1 µg/L in water .

- Isotope Dilution Mass Spectrometry (IDMS) : Spiking samples with ¹³C-labeled internal standards improves accuracy by correcting matrix effects .

- Solid-Phase Microextraction (SPME) : Pre-concentrates the compound from air or water samples prior to GC analysis, enhancing sensitivity .

Q. Method Comparison :

| Technique | Matrix | LOD | Advantages |

|---|---|---|---|

| GC-ECD | Water/Air | 0.1 µg/L | High specificity for chlorinated compounds |

| SPME-GC/MS | Soil | 0.05 µg/kg | Minimal solvent use, field-compatible |

| IDMS | Biological | 0.01 µg/g | Corrects for recovery variability |

Advanced Research Questions

Q. How can researchers address data gaps in avian toxicity for this compound without direct empirical studies?

Answer: The U.S. EPA identifies analogue extrapolation and computational modeling as key strategies:

- Analogue Identification : Use tools like the CompTox Chemicals Dashboard to select structurally similar compounds (e.g., 1,1,1-trichloroethane) with existing toxicity data. Prioritize analogues sharing metabolic pathways (e.g., CYP450-mediated dechlorination) .

- Web-ICE Modeling : Estimate avian LD₅₀ values by extrapolating from mammalian data. For 1,1,2-Trichloroethane, predicted avian LD₅₀ ranges from 10.22–291.52 mg/kg, suggesting low toxicity .

- Read-Across Assessments : Leverage toxicity data from analogues with similar log P values (e.g., 2.42 for 1,1,2-Trichloroethane) to infer bioaccumulation potential .

Q. Case Study :

| Parameter | 1,1,2-Trichloro(¹³C₂)ethene | 1,1,1-Trichloroethane (Analogue) |

|---|---|---|

| Avian LD₅₀ (mg/kg) | 10.22–291.52 (predicted) | >2,510 (measured) |

| Metabolic Pathway | CYP450 dechlorination | Glutathione conjugation |

Q. What methodologies resolve contradictions in environmental persistence data for this compound?

Answer: Contradictions often arise from variable experimental conditions (e.g., pH, microbial activity). Mitigation strategies include:

- Meta-Analysis Frameworks : Apply the EPA’s Systematic Review Methodology to weight studies by quality (e.g., OECD guideline compliance) and environmental relevance .

- Degradation Studies : Use ¹³C-labeled compound in soil microcosms to track isotope-specific pathways via LC-MS/MS. For example, anaerobic degradation half-lives range from 14–180 days depending on redox conditions .

- Sensitivity Analysis : Model environmental fate using EPI Suite™, varying parameters like hydrolysis rate (k = 1.2 × 10⁻⁷ s⁻¹) to identify dominant degradation mechanisms .

Q. Degradation Data :

| Condition | Half-Life (Days) | Primary Pathway |

|---|---|---|

| Aerobic (pH 7) | 180 | Microbial oxidation |

| Anaerobic (pH 6) | 14 | Reductive dechlorination |

| Hydrolytic | 360 | Abiotic hydrolysis |

Q. How can isotope-specific degradation pathways be elucidated using advanced spectroscopic techniques?

Answer: ¹³C-labeling enables precise tracking of degradation products:

- NMR Spectroscopy : Monitor ¹³C chemical shifts in metabolites (e.g., 1,2-dichloroethene) during microbial assays to identify cleavage sites .

- Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS : Resolve isotopic fine structure to distinguish between biotic and abiotic transformation products .

- Stable Isotope Probing (SIP) : Combine ¹³C-labeled compound with metagenomics to link degradation activity to specific microbial consortia .

Q. Example Workflow :

Incubation : Expose soil samples to ¹³C-labeled compound under anaerobic conditions.

Extraction : Recover metabolites via liquid-liquid extraction.

Analysis : FT-ICR MS identifies ¹³C-containing intermediates (e.g., vinyl chloride-¹³C₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.